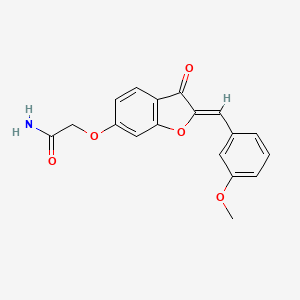![molecular formula C24H24N4O B2825158 N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899389-57-2](/img/structure/B2825158.png)
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” is a quinazoline derivative . Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Scientific Research Applications
Anti-tubercular Activity
Quinazoline derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds with specific substitutions exhibited significant activity, highlighting the potential of quinazoline derivatives in treating tuberculosis (Maurya et al., 2013).
Antimicrobial and Anti-inflammatory Activity
Research into novel quinazoline derivatives has demonstrated their potential in antimicrobial, analgesic, and anti-inflammatory applications. Modifications to the quinazoline structure have yielded compounds with promising activity profiles, suggesting their value in developing new therapeutic agents (Dash et al., 2017).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
Triazoloquinazolinone-based compounds have been identified as potent inhibitors of tubulin assembly and anticancer activity. Their ability to inhibit cancer cell growth and disrupt vascular formation indicates the potential of quinazoline derivatives in cancer therapy (Driowya et al., 2016).
Analgesic Activity
Studies have also explored the analgesic properties of quinazoline derivatives, showing that certain compounds exhibit significant analgesic effects, potentially offering new avenues for pain management (Osarodion, 2023).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-22(17-8-4-3-5-9-17)24-26-21-11-7-6-10-20(21)23(28(24)27-16)25-18-12-14-19(29-2)15-13-18/h3-5,8-9,12-15,25H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHCYXAZCMHTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)

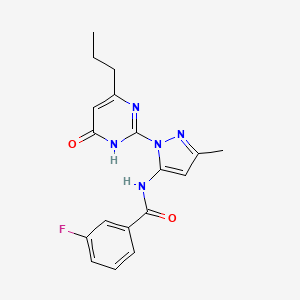
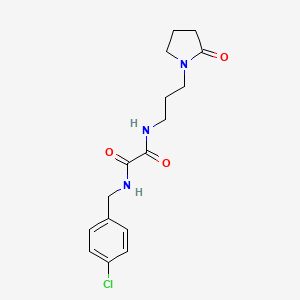
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)
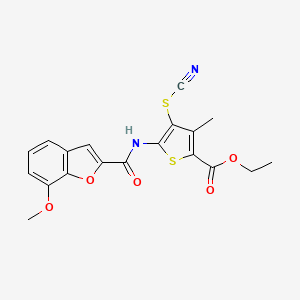
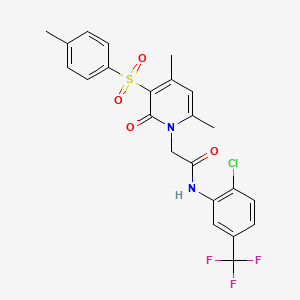



![N-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2825095.png)
![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride](/img/structure/B2825096.png)

